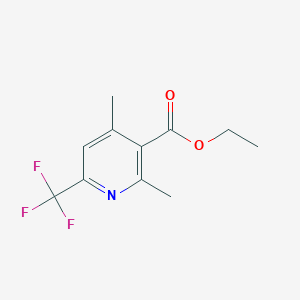

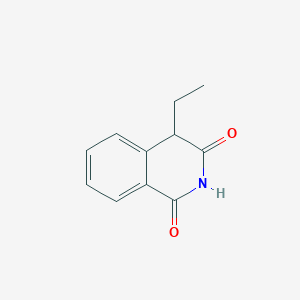

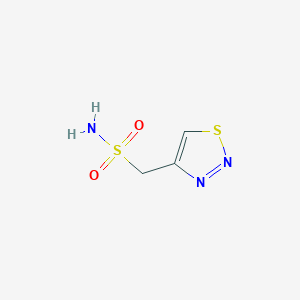

![molecular formula C10H21NO2S B13188030 [4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)

[4-(Propan-2-yl)cyclohexyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-(Propan-2-yl)cyclohexyl]methanesulfonamide: is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound is primarily used in research and has various applications in scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Propan-2-yl)cyclohexyl]methanesulfonamide typically involves the reaction of cyclohexylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are crucial factors in industrial production.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: [4-(Propan-2-yl)cyclohexyl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, [4-(Propan-2-yl)cyclohexyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic reactions .

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can be used to investigate enzyme inhibition and protein interactions.

Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It helps in understanding the structure-activity relationships of sulfonamide-based drugs.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mecanismo De Acción

The mechanism of action of [4-(Propan-2-yl)cyclohexyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins . The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

- Cyclohexylmethanesulfonamide

- Isopropylcyclohexylamine

- Methanesulfonamide derivatives

Uniqueness: [4-(Propan-2-yl)cyclohexyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and industrial applications .

Propiedades

Fórmula molecular |

C10H21NO2S |

|---|---|

Peso molecular |

219.35 g/mol |

Nombre IUPAC |

(4-propan-2-ylcyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C10H21NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h8-10H,3-7H2,1-2H3,(H2,11,12,13) |

Clave InChI |

JEDSGYPOVNQPEY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1CCC(CC1)CS(=O)(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

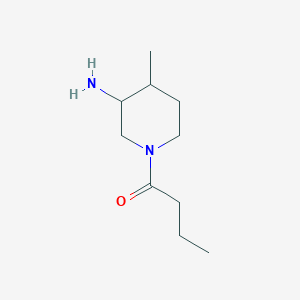

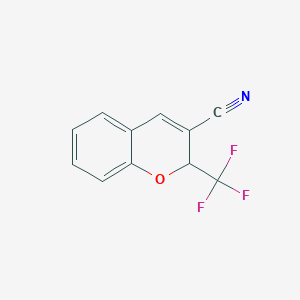

![Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)

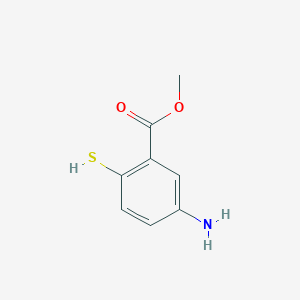

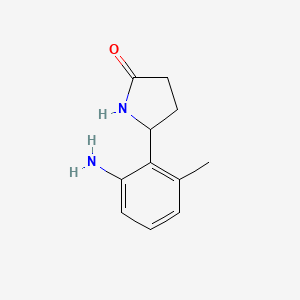

![1-{[(Piperidin-4-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187970.png)

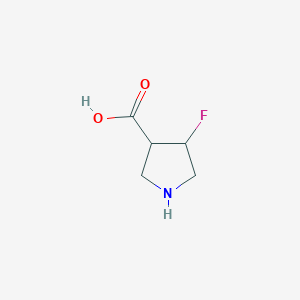

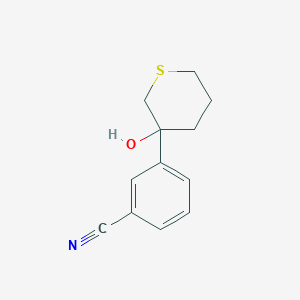

![2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13187984.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-hydroxy-3-methyloct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13188005.png)